Oxamniquine

Übersicht

Beschreibung

Oxamniquine is a semisynthetic tetrahydroquinoline derivative used primarily as an anthelmintic agent. It is effective against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. This compound works by causing paralysis of the worms, leading to their detachment from the blood vessels and eventual death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxamniquine begins with a molecule containing a quinoline structure. The process involves several key steps:

Substitution Reaction: The initial molecule undergoes a substitution reaction activated by sodium carbonate to form an intermediate structure.

SN2 Reaction: This intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction, which is stereospecific and does not generate isomers.

Hydrogenation: The resulting compound is hydrogenated using nickel as a catalyst.

Nitration: The hydrogenated compound is nitrated using concentrated nitric and sulfuric acids to form a nitro group.

Microbial Oxidation: Finally, microbial oxidation is employed to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical use. The process involves stringent quality control measures to meet regulatory standards.

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions, particularly nucleophilic substitution (SN2), which is crucial in its synthesis.

Reduction Reactions: Hydrogenation is a key reduction reaction in the synthesis of this compound.

Nitration Reactions:

Common Reagents and Conditions:

Sodium Carbonate: Used to activate substitution reactions.

Nickel Catalyst: Employed in hydrogenation reactions.

Concentrated Nitric and Sulfuric Acids: Used for nitration reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Derivatives and Enhanced Efficacy

Recent studies have focused on synthesizing various derivatives of oxamniquine to enhance its efficacy against schistosomiasis. A notable study synthesized over 350 derivatives, identifying three compounds—designated as 830 , 610 , and 303 —that demonstrated complete lethality against all three human schistosome species in vitro. These derivatives were found to be more effective than this compound itself, killing S. mansoni in less than 14 days compared to 90% efficacy by this compound over the same period .

Case Studies and Clinical Trials

- Re-engineering this compound : Researchers at Texas Biomed collaborated with UT Health San Antonio to re-engineer this compound to combat drug resistance in schistosomiasis treatment. This effort aims to develop new formulations that maintain efficacy against resistant strains .

- Comparative Studies : A study conducted in Brazil compared the effectiveness of this compound with praziquantel in individuals over 14 years old, finding similar cure rates but highlighting the need for further evaluation due to emerging resistance .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed that plasma levels observed in patients may not be sufficient for effective treatment against S. mansoni. This led to hypotheses regarding localized concentrations in the portal vein where schistosomes reside being more predictive of treatment outcomes .

Wirkmechanismus

Oxamniquine exerts its effects by causing paralysis of Schistosoma mansoni worms. The proposed mechanism involves the irreversible inhibition of nucleic acid metabolism in the parasites. A schistosome sulfotransferase enzyme converts this compound into an ester, which then dissociates to form an electrophilic reactant capable of alkylating schistosome DNA. This leads to the contraction and paralysis of the worms, causing their detachment from blood vessels and eventual death .

Vergleich Mit ähnlichen Verbindungen

Praziquantel: Another anthelmintic agent used to treat schistosomiasis. Unlike oxamniquine, praziquantel is effective against multiple Schistosoma species.

Artemisinin: Primarily used to treat malaria but also investigated for its potential against schistosomiasis.

Lucanthone: An older drug used for schistosomiasis but less effective and more toxic compared to this compound

Uniqueness of this compound:

Selective Activity: this compound is specifically effective against Schistosoma mansoni, making it a targeted treatment option.

Mechanism of Action: Its unique mechanism involving the conversion to an ester and subsequent DNA alkylation sets it apart from other anthelmintic agents.

Safety Profile: this compound is generally well-tolerated with fewer side effects compared to older drugs like lucanthone.

Biologische Aktivität

Oxamniquine (OXA) is an antischistosomal drug primarily used for the treatment of infections caused by Schistosoma mansoni. Its biological activity is characterized by its efficacy, mechanisms of action, and emerging resistance patterns. This article delves into the detailed findings from various studies, including case studies, research results, and comparative data.

This compound is a prodrug that requires metabolic activation to exert its therapeutic effects. The activation occurs in the Schistosoma mansoni parasite through a sulfotransferase enzyme known as SmSULT-OR. This enzyme catalyzes the conversion of OXA into its active form, which then interacts with the parasite's cellular components, leading to cell death .

Efficacy and Cure Rates

The efficacy of this compound has been evaluated in numerous studies, with varying results depending on the evaluation methods used.

Cure Rates Comparison

| Method | Cure Rate for this compound | Cure Rate for Praziquantel |

|---|---|---|

| Stool Examination | 90.3% | 100% |

| Quantitative Oogram (Biopsy) | 42.4% | 96.1% |

As shown in the table above, this compound demonstrated high cure rates when assessed through stool examinations; however, its efficacy significantly dropped when evaluated using the quantitative oogram method . This discrepancy highlights the importance of diagnostic methods in determining drug effectiveness.

Resistance Patterns

Recent studies have indicated that resistance alleles to this compound are widespread among S. mansoni populations. These alleles predate the deployment of the drug and suggest a growing challenge in treating schistosomiasis effectively with OXA . Continuous monitoring and research into resistance mechanisms are crucial for developing effective treatment strategies.

Case Studies

- Study on Treatment Failures : A study involving patients who underwent three successive treatments with this compound revealed persistent elimination of S. mansoni eggs, indicating potential treatment failures linked to resistance .

- Clinical Efficacy in Specific Populations : In a focus area where praziquantel showed low cure rates, this compound performed satisfactorily, demonstrating its potential utility in specific patient groups where traditional treatments may fail .

Emerging Derivatives

Research has also focused on developing derivatives of this compound to enhance its efficacy against other schistosomiasis species such as S. haematobium and S. japonicum. Notable derivatives include:

- Fc-CH2-OXA : Exhibited significant activity against adult S. mansoni, achieving over 76% reduction in worm burden.

- Rc-CH2-OXA : Demonstrated lower IC50 values compared to OXA itself, indicating enhanced potency against schistosomes .

These derivatives are being investigated for their potential to overcome existing resistance and improve treatment outcomes.

Analyse Chemischer Reaktionen

Activation via Sulfotransferase-Mediated Sulfonation

OXA undergoes enzymatic sulfonation by Schistosoma mansoni sulfotransferase (SmSULT), forming a reactive sulfate ester. This reaction requires the sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) and follows a two-step mechanism:

Key evidence :

-

Dialysis of S. mansoni extracts abolished OXA activation, but activity was restored by adding PAPS .

-

Competitive inhibition by sulfotransferase substrates (e.g., β-estradiol, quercetin) confirmed enzyme specificity .

-

Gel filtration revealed the enzyme’s molecular mass (~32 kDa), consistent with sulfotransferase subunits .

Electrophilic Intermediate Formation and DNA Alkylation

The OXA-sulfate ester spontaneously decomposes into a highly reactive electrophile, which alkylates schistosome DNA:

Supporting data :

-

In vitro assays demonstrated H-OXA binding to DNA in sensitive parasites, absent in resistant strains .

-

Mutations in SmSULT (e.g., p.C35R, p.E142del) reduced DNA-OXA adduct formation by >90% .

Structural Determinants of Sulfotransferase Activity

Molecular dynamics simulations identified critical residues in SmSULT’s binding pocket:

| Residue | Role in OXA Binding | Contribution to Binding Energy (kJ/mol) |

|---|---|---|

| Phe45 | Stabilizes OXA via π-π interactions | -9.86 |

| Ile145 | Forms hydrophobic contacts | -5.12 |

| Leu241 | Modulates binding pocket conformation | -4.33 |

Findings :

-

Phe45 and Leu241 undergo conformational shifts upon OXA binding, favoring an induced-fit mechanism .

Impact of Genetic Mutations on this compound Activation

Functional assays compared OXA activation efficiency across SmSULT variants:

| Mutation | Activation (% of Wild-Type) | Resistance Phenotype |

|---|---|---|

| Wild-Type | 100 | Sensitive |

| p.C35R | 0 | Resistant |

| p.E142del | 2 | Resistant |

| p.S160L | 48 | Intermediate |

| p.P225S | 55 | Intermediate |

Implications :

-

Mutations disrupting PAPS binding (e.g., p.C35R) or enzyme stability (p.E142del) confer full resistance .

-

Intermediate alleles (p.S160L, p.P225S) retain partial activity, linked to regional resistance patterns .

Species-Specific Activation and Derivative Development

OXA is ineffective against S. haematobium and S. japonicum due to divergent sulfotransferase kinetics:

| Parameter | SmSULT | ShSULT | SjSULT |

|---|---|---|---|

| 1.0 | 0.12 | 0.08 | |

| Substrate affinity | High | Low | Low |

Derivative breakthroughs :

Eigenschaften

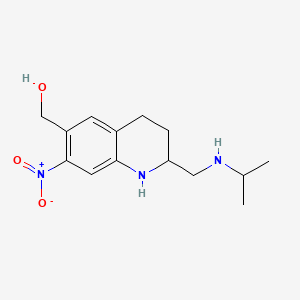

IUPAC Name |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYUJZMCCFSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023398 | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 part in about 3300 parts of water at 27 °C, 1.24e-01 g/L | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxamniquine may associate with an irreversible inhibition of the nucleic acid metabolism of the parasites. A hypothesis has been put forth that the drug is activated by a single step, in which a schistosome sulfotransferase enzyme converts oxamniquine into an ester (probably acetate, phosphate, or sulfate). Subsequently, the ester spontaneously dissociates, the resulting electrophilic reactant is capable of alkylation of schistosome DNA., Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow., Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes. | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals from isopropanol, Yellow-orange, crystalline solid | |

CAS No. |

21738-42-1, 40247-39-0, 119678-90-9 | |

| Record name | Oxamniquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21738-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamniquine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021738421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040247390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119678909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxamniquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamniquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamniquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMNIQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O977R722D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00BCY677OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GIJ138H3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149 °C, 147 - 149 °C | |

| Record name | Oxamniquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMNIQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxamniquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.